
3-Amino-7-chloro-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-7-chloro-2-naphthoic acid: is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of an amino group (-NH2) at the third position, a chlorine atom at the seventh position, and a carboxylic acid group (-COOH) at the second position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-chloro-2-naphthoic acid typically involves the following steps:
Starting Material: The synthesis begins with 7-chloro-2-naphthoic acid.
Amination Reaction: The 7-chloro-2-naphthoic acid undergoes an amination reaction where an amino group is introduced at the third position. This can be achieved using ammonia or an amine in the presence of a catalyst such as zinc chloride or aluminum chloride.
Reaction Conditions: The reaction is usually carried out under high pressure and elevated temperatures to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-chloro-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products
Oxidation: Nitro-7-chloro-2-naphthoic acid, Nitroso-7-chloro-2-naphthoic acid.
Reduction: 3-Amino-7-chloro-2-naphthyl alcohol, 3-Amino-7-chloro-2-naphthaldehyde.
Substitution: 3-Amino-7-hydroxy-2-naphthoic acid, 3-Amino-7-alkyl-2-naphthoic acid.
Scientific Research Applications
3-Amino-7-chloro-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and dyes.
Biology: The compound is employed in the development of fluorescent probes for detecting specific biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The exact mechanism of action of 3-Amino-7-chloro-2-naphthoic acid is not fully understood. it is believed to function as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). By inhibiting COX-2, the compound may reduce the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. Additionally, the compound’s ability to form fluorescent derivatives makes it useful in imaging and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-naphthoic acid: Lacks the chlorine atom at the seventh position, which may affect its reactivity and applications.
7-Chloro-2-naphthoic acid: Lacks the amino group at the third position, which may limit its use in certain chemical reactions.
3-Amino-7-hydroxy-2-naphthoic acid: Contains a hydroxyl group instead of a chlorine atom, which may alter its chemical properties and applications.
Uniqueness
The presence of both an amino group and a chlorine atom on the naphthalene ring makes 3-Amino-7-chloro-2-naphthoic acid unique. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
3-amino-7-chloronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5H,13H2,(H,14,15) |
InChI Key |
HKSMFSFBOOKECP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)N)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-tert-butyl 2-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14806588.png)
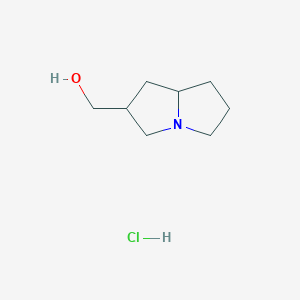
![2-(2-bromo-4-ethylphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14806601.png)
![Ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate](/img/structure/B14806612.png)
![2-Phenylethyl 4-({[2-({4-[(3-methylbutanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B14806630.png)
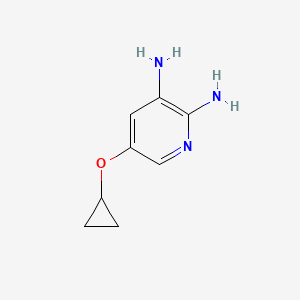
![N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B14806638.png)
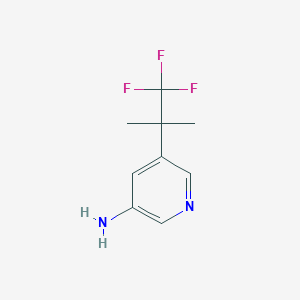

![diethyl [(E)-1-[4-(trifluoromethyl)phenyl]ethylideneamino] phosphate](/img/structure/B14806648.png)
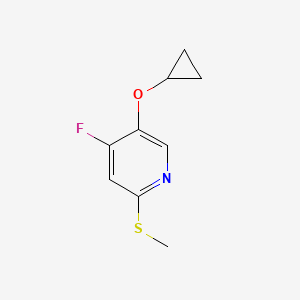
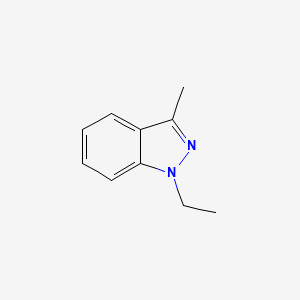
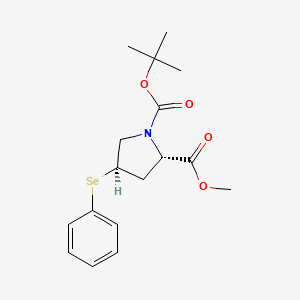
![2-{[(2-nitrophenyl)sulfonyl]amino}-N-phenylbenzamide](/img/structure/B14806693.png)
